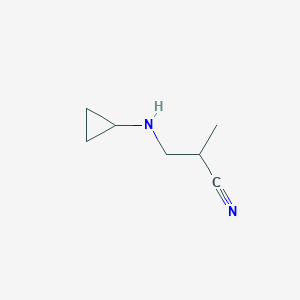

3-(Cyclopropylamino)-2-methylpropanenitrile

Description

It serves as a versatile building block in organic synthesis, particularly in pharmaceutical and agrochemical research. The compound’s nitrile group (-C≡N) confers reactivity for further functionalization, while the cyclopropyl moiety enhances steric and electronic properties, influencing its interactions in synthetic pathways . Commercial availability is confirmed by suppliers such as CymitQuimica, though discontinuations of certain stock quantities have been noted .

Properties

IUPAC Name |

3-(cyclopropylamino)-2-methylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2/c1-6(4-8)5-9-7-2-3-7/h6-7,9H,2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQXBYZBVHKCIGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC1CC1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of 3-(Cyclopropylamino)-2-methylpropanenitrile is the Methionine aminopeptidase. This enzyme plays a crucial role in protein synthesis by removing the N-terminal methionine from nascent proteins.

Mode of Action

It is suggested that the compound may inhibit the enzyme’s activity, thereby affecting protein synthesis.

Biochemical Pathways

By inhibiting Methionine aminopeptidase, the compound could potentially disrupt the maturation of nascent proteins.

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its impact on protein synthesis. By inhibiting Methionine aminopeptidase, the compound could potentially affect the maturation and function of proteins within the cell.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 3-(Cyclopropylamino)-2-methylpropanenitrile, enabling comparative analysis of their properties and applications:

Procyazine

- Structure: 2-((4-Chloro-6-(cyclopropylamino)-1,3,5-triazin-2-yl)amino)-2-methylpropanenitrile

- Molecular Formula : C₁₀H₁₃ClN₆

- Key Features: Contains a triazine ring with a chlorinated substituent. Cyclopropylamino and nitrile groups mirror those in the target compound.

- Application : Herbicide, widely used in agriculture for broadleaf weed control .

- Distinction: The triazine ring in procyazine introduces herbicidal activity via inhibition of photosynthesis, a property absent in the simpler nitrile backbone of this compound .

3-(Diethylamino)propionitrile

- Structure: CH₂CH₂C≡N attached to a diethylamino group.

- Molecular Formula : C₇H₁₄N₂

- Key Features: Linear chain with a tertiary amine (diethylamino) instead of cyclopropylamino.

- Application : Intermediate in surfactant and pharmaceutical synthesis.

- Distinction : The absence of steric hindrance from the cyclopropyl group increases its flexibility and solubility in polar solvents compared to the target compound .

3-[(3-Methoxyphenyl)methyl-(2-methylpropyl)amino]propanenitrile

- Structure : Branched chain with a methoxyphenylmethyl substituent.

- Molecular Formula : C₁₅H₂₂N₂O

- Key Features :

- Aromatic (methoxyphenyl) and bulky (2-methylpropyl) substituents.

- Application : Likely used in drug discovery for modulating receptor binding.

- Distinction: The aromatic moiety enhances π-π stacking interactions, a feature absent in the aliphatic cyclopropylamino group of the target compound .

Data Table: Structural and Functional Comparison

| Compound Name | Molecular Formula | Molecular Weight | Key Functional Groups | Primary Application |

|---|---|---|---|---|

| This compound | C₈H₁₄N₂ | 138.21 | Nitrile, cyclopropylamino | Synthetic intermediate |

| Procyazine | C₁₀H₁₃ClN₆ | 276.71 | Triazine, nitrile, chloro | Herbicide |

| 3-(Diethylamino)propionitrile | C₇H₁₄N₂ | 126.20 | Nitrile, tertiary amine | Surfactant/pharmaceuticals |

| 3-[(3-Methoxyphenyl)methyl-(2-methylpropyl)amino]propanenitrile | C₁₅H₂₂N₂O | 246.35 | Nitrile, aromatic ether | Drug discovery |

Research Findings and Industrial Relevance

- Reactivity: The nitrile group in this compound facilitates nucleophilic additions or reductions, enabling transformations into amines, amides, or carboxylic acids . Procyazine’s nitrile and triazine groups, however, are optimized for herbicidal stability and bioactivity .

- Stereoelectronic Effects: The cyclopropyl ring in the target compound imposes angle strain, enhancing reactivity in ring-opening reactions compared to less strained analogs like 3-(diethylamino)propionitrile .

- Market Trends : Discontinuation of certain stock quantities (e.g., 1g and 500mg) suggests fluctuating demand or synthesis challenges, whereas procyazine remains a staple agrochemical due to regulatory approvals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.